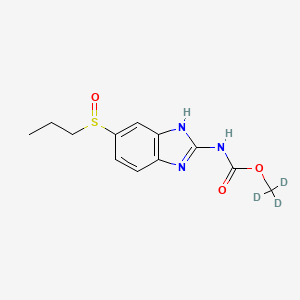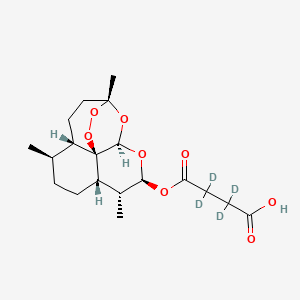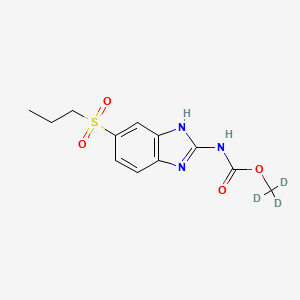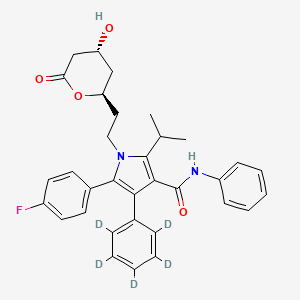
Norfluoxetine-d5 Hydrochloride
Descripción general
Descripción
Norfluoxetine-d5 Hydrochloride is a deuterated form of Norfluoxetine, which is an active metabolite of the widely used antidepressant Fluoxetine. This compound is primarily used in pharmacological studies to understand the metabolism and pharmacokinetics of Fluoxetine. The deuterium labeling in this compound allows for more precise tracking and quantification in various analytical techniques.
Aplicaciones Científicas De Investigación
Norfluoxetine-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Norfluoxetine.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Fluoxetine in biological systems.
Medicine: Utilized in pharmacological research to investigate the effects of Fluoxetine and its metabolites on various physiological processes.
Industry: Applied in the development of new antidepressant drugs and in quality control processes for pharmaceutical products.
Mecanismo De Acción
Target of Action
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in mood regulation .
Mode of Action
This compound, like its parent compound Fluoxetine, inhibits the serotonin reuptake transporter . The increased serotonin levels enhance serotonergic neurotransmission, which can help alleviate symptoms of depression and other mood disorders .
Biochemical Pathways
The major metabolic pathway of Fluoxetine leading to the formation of its active metabolite, Norfluoxetine, is mediated by CYP2D6 . Fluoxetine and Norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction can potentially affect various biochemical pathways that involve CYP2D6.
Pharmacokinetics
Fluoxetine, the parent compound of this compound, is extensively metabolized by several cytochrome P450 (CYP450) enzymes . The major metabolic pathway of Fluoxetine leading to the formation of Norfluoxetine is mediated by CYP2D6 . Norfluoxetine has a longer elimination half-life compared to Fluoxetine , which could potentially lead to prolonged pharmacological effects .
Result of Action
The inhibition of the serotonin reuptake transporter by this compound results in increased serotonin levels in the synaptic cleft . This increase enhances serotonergic neurotransmission, which can lead to improved mood and alleviation of symptoms in conditions such as major depressive disorder, obsessive-compulsive disorder, and anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and metabolism of Fluoxetine, the parent compound of this compound . Additionally, environmental persistence and acute toxicity to non-target organisms have been noted for Fluoxetine , which could potentially apply to this compound as well
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Norfluoxetine-d5 Hydrochloride . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Análisis Bioquímico
Biochemical Properties
Norfluoxetine-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2C19, and CYP3A, which are responsible for its formation from fluoxetine . This compound inhibits serotonin uptake in rat brain synaptosomal membrane preparations and isolated human platelets, demonstrating its role as a selective serotonin reuptake inhibitor (SSRI) . This interaction is crucial for its antidepressant effects, as it increases the availability of serotonin in the synaptic cleft.
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily influences neuronal cells by inhibiting the reuptake of serotonin, thereby enhancing serotonergic neurotransmission . This compound also impacts cell signaling pathways, particularly those involving serotonin receptors. By increasing serotonin levels, this compound can modulate gene expression and cellular metabolism, leading to changes in mood and behavior . Additionally, it has been observed to affect cardiac cells by interacting with 5-HT2B receptors, which may contribute to drug-induced cardiac valvulopathy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT), where it inhibits the reuptake of serotonin into presynaptic neurons . This inhibition is achieved through competitive binding, where this compound competes with serotonin for the active site on SERT . Additionally, this compound can inhibit the activity of CYP2D6, a key enzyme involved in the metabolism of many drugs . This inhibition can lead to increased levels of other drugs metabolized by CYP2D6, highlighting the importance of understanding drug-drug interactions in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound can maintain its inhibitory effects on serotonin uptake for extended periods, with its activity persisting for up to 24 hours after administration . This prolonged effect is due to its slow elimination and sustained presence in the bloodstream.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits serotonin reuptake without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonergic activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by CYP enzymes . The major pathway involves its formation from fluoxetine by CYP2D6, CYP2C9, and CYP2C19 . This compound can also inhibit these enzymes, leading to potential drug-drug interactions. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it inhibits serotonin reuptake . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norfluoxetine-d5 Hydrochloride typically involves the deuteration of Norfluoxetine. The process begins with the preparation of Norfluoxetine, which is achieved through the demethylation of Fluoxetine. The deuteration is then carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Norfluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted Norfluoxetine derivatives.
Comparación Con Compuestos Similares
Fluoxetine: The parent compound from which Norfluoxetine is derived.
Desmethylfluoxetine: Another metabolite of Fluoxetine with similar pharmacological properties.
Paroxetine: Another selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness: Norfluoxetine-d5 Hydrochloride is unique due to its deuterium labeling, which allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and in the development of new antidepressant therapies.
Propiedades
IUPAC Name |
1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-KDPCSTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662158 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185132-92-6 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)



![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)





